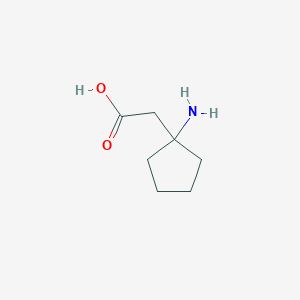

(1-Aminocyclopentyl)acetic acid

Overview

Description

“(1-Aminocyclopentyl)acetic acid”, also known as ACPA, is an amino acid derivative. It is also known as 2-(1-Aminocyclopentyl)acetic acid and has a molecular weight of 179.64 .

Molecular Structure Analysis

The empirical formula of “this compound” is C7H13NO2 . The SMILES string representation is Cl [H].NC1 (CCCC1)CC (O)=O .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 143.18 g/mol. The density is 1.1±0.1 g/cm3, and the boiling point is 278.0±13.0 °C at 760 mmHg .Scientific Research Applications

Enhanced Nuclear Magnetic Resonance Spectroscopy

A study by Wilson et al. (2009) developed a method to enhance the nuclear magnetic resonance (NMR) spectra of biomolecules using acetic anhydride's reactivity with amino acids. This technique, which involves acetylation reactions, showed significant signal enhancements and could be applicable for rapid, high signal-to-noise spectroscopic methods in clinical settings (Wilson et al., 2009).

Antioxidant and Enzyme Inhibition Studies

Ikram et al. (2015) reported on the synthesis of a Schiff base ligand from an amino acid related to (1-Aminocyclopentyl)acetic acid and its metal complexes. These complexes displayed antioxidant properties and xanthine oxidase inhibitory activities, suggesting potential applications in medicinal chemistry (Ikram et al., 2015).

Astrocyte-Specific Substrate Studies

Patel et al. (2010) explored the use of acetate, a molecule structurally similar to this compound, as an astrocyte-specific substrate in brain research. Using NMR spectroscopy, they analyzed cerebral kinetics of acetate transport and metabolism in vivo, providing insights into brain metabolism and astrocytic function (Patel et al., 2010).

Interstellar Chemistry Research

Research by Kleimeier et al. (2020) on acetic acid formation in polar interstellar analog ices reveals insights into the molecular processes in space. Their findings on the formation of acetic acid through radiation exposure of ices have implications for understanding chemical processes in the interstellar medium, relevant to compounds like this compound (Kleimeier et al., 2020).

Psychiatric Research

Dean et al. (2011) investigated N-acetylcysteine (NAC), a compound related to acetylated amino acids, in psychiatric disorders. Their findings indicate that acetylated compounds, like this compound, may have potential applications in treating psychiatric conditions due to their modulation of various biochemical pathways (Dean et al., 2011).

TAFIa Inhibitors Research

Nantermet et al. (2004) focused on the development of TAFIa inhibitors using compounds including an aminocyclopentyl group. This research highlights the potential use of this compound or its derivatives in developing new therapeutic agents (Nantermet et al., 2004).

Programmed Cell Death in Yeast

Sousa et al. (2013) explored the role of acetic acid in programmed cell death in yeast, providing insights into the molecular mechanisms involved. This research could be relevant for understanding the effects of structurally similar compounds like this compound in cellular processes (Sousa et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as acetic acid are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that acetic acid, a related compound, is known to induce pain sensation by triggering a localized inflammatory response through the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), leading to prostaglandin production .

Biochemical Pathways

Acetic acid, a structurally related compound, is known to be involved in various metabolic pathways, including the wood-ljungdahl pathway, which is a key pathway for co2 fixation .

Pharmacokinetics

The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include acetic acid derivatives, are typically described by the ladme model (liberation, absorption, distribution, metabolism, and elimination) . This model outlines how the drug is released from its formulation, absorbed into the body, distributed to its site of action, metabolized, and finally eliminated .

Result of Action

Acetic acid, a related compound, is known to cause a localized inflammatory response, leading to pain sensation .

properties

IUPAC Name |

2-(1-aminocyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(5-6(9)10)3-1-2-4-7/h1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIDSVRZFUOPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58885-92-0 | |

| Record name | 2-(1-Aminocyclopentyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)